4-Methyl-3-pentene-1-sulfonyl Chloride
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Overview
Description
4-Methyl-3-pentene-1-sulfonyl Chloride: 4-(Trifluoromethyl)benzene-1-sulfonyl chloride , has the chemical formula C6H12ClFO2S. It is a sulfonyl chloride compound with a trifluoromethyl group attached to the benzene ring . The compound’s structure consists of a benzene ring substituted with a sulfonyl chloride group and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes: The synthesis of 4-Methyl-3-pentene-1-sulfonyl Chloride involves several methods. One common approach is the reaction of 4-methyl-3-pentene-1-ol with chlorosulfonic acid (SO2ClOH) or thionyl chloride (SOCl2) . The reaction proceeds as follows:
4-Methyl-3-pentene-1-ol+SOCl2→4-Methyl-3-pentene-1-sulfonyl Chloride+HCl
Industrial Production: Industrial production methods typically involve large-scale reactions using appropriate equipment and safety precautions. The compound is commercially available and used in various applications.
Chemical Reactions Analysis
Reactivity: 4-Methyl-3-pentene-1-sulfonyl Chloride is reactive due to the sulfonyl chloride group. It undergoes various reactions, including:
Nucleophilic Substitution (SN2): Primary benzylic halides like this compound can react via an SN2 pathway .
Free Radical Bromination: The benzylic position can undergo bromination using N-bromosuccinimide (NBS) .
- Chlorosulfonic Acid (SO2ClOH) or Thionyl Chloride (SOCl2) : Used for sulfonylation.
- N-Bromosuccinimide (NBS) : Used for bromination.
Major Products: The major product of the reaction with NBS is 4-Methyl-3-pentene-1-bromide.
Scientific Research Applications
4-Methyl-3-pentene-1-sulfonyl Chloride finds applications in:
- Organic Synthesis : As a versatile reagent for introducing the sulfonyl chloride group.
- Medicinal Chemistry : It may serve as a precursor for drug development.
- Materials Science : Used in the preparation of functionalized materials.
Mechanism of Action
The exact mechanism of action depends on the specific application. the sulfonyl chloride group can participate in various reactions, modifying other molecules or serving as a leaving group.
Comparison with Similar Compounds
While 4-Methyl-3-pentene-1-sulfonyl Chloride is unique due to its trifluoromethyl substitution, similar compounds include other sulfonyl chlorides and benzylic halides.
Properties
Molecular Formula |
C6H11ClO2S |
---|---|
Molecular Weight |
182.67 g/mol |
IUPAC Name |
4-methylpent-3-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-6(2)4-3-5-10(7,8)9/h4H,3,5H2,1-2H3 |
InChI Key |
ADQDXKZGDBLJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCS(=O)(=O)Cl)C |
Origin of Product |
United States |
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